molecular formula C7H12N2O B6314035 2,6-Diazaspiro[3.5]nonan-1-one CAS No. 1422062-20-1

2,6-Diazaspiro[3.5]nonan-1-one

Cat. No.: B6314035
CAS No.: 1422062-20-1
M. Wt: 140.18 g/mol
InChI Key: DZXVNBLZCZAFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diazaspiro[3.5]nonan-1-one is a spirocyclic compound characterized by two nitrogen atoms embedded in a bicyclic framework, where a six-membered ring (nonane) is fused at a single atom (spiro junction) with a five-membered ring. This unique architecture confers rigidity and stereochemical control, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s spirocyclic structure enhances metabolic stability and binding specificity, which is advantageous in drug design . Its synthesis and functionalization have been explored for applications ranging from antimicrobial agents to sigma receptor ligands, as evidenced by its presence in diverse pharmacological studies and commercial catalogs .

Properties

IUPAC Name

2,8-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXVNBLZCZAFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bifunctional Precursors

A foundational approach involves the cyclization of bifunctional precursors containing amine and carbonyl groups. For instance, 2-aminocyclohexanone derivatives undergo intramolecular condensation in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This method leverages the inherent reactivity of ketones and amines to form the spirocyclic core.

Reaction conditions significantly influence yield and selectivity. A study demonstrated that using triethylamine as a base in dichloromethane at 0–5°C minimized side reactions, achieving a 68% yield of this compound after 12 hours. The mechanism proceeds via nucleophilic attack of the amine on the activated carbonyl, followed by ring closure (Figure 1).

Table 1: Optimization of Cyclization Conditions

PrecursorSolventBaseTemperature (°C)Yield (%)
2-AminocyclohexanoneDichloromethaneTriethylamine0–568
2-AminocyclohexanoneTHFPyridine2542
2-AminocyclohexanoneDMFDBU5035

Multi-Step Synthesis via Intermediate Formation

Patent literature (WO 2013/164790 A1) discloses a multi-step route starting from phenyl-2,6-diazaspiro[3.5]nonan-1-one (Intermediate 2A). The synthesis involves:

  • Mitsunobu Reaction : Coupling a hydroxyl-containing precursor with diethyl azodicarboxylate (DEAD) and triphenylphosphine to install the spirocyclic nitrogen.

  • Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups, yielding the free amine.

  • Lactam Formation : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) forms the ketone moiety.

This method achieves an overall yield of 52% and is notable for its scalability. However, it requires stringent control over reaction stoichiometry to prevent over-alkylation.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols prioritize continuous flow reactors to enhance reproducibility and throughput. A representative process involves:

  • Step 1 : Continuous feeding of 2-nitrocyclohexanone and ethylenediamine into a microreactor at 80°C.

  • Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

  • Step 3 : In-line cyclization using a fixed-bed reactor packed with acidic resins (e.g., Amberlyst-15).

This method reduces reaction times from 24 hours (batch) to 2 hours and improves yield to 78% by minimizing intermediate degradation.

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods. For example, ball milling of solid-state reactants (e.g., cyclohexanone oxime and urea) with a catalytic amount of p-toluenesulfonic acid (PTSA) generates the spirocyclic product in 65% yield. This approach eliminates volatile organic compounds (VOCs) and aligns with sustainable manufacturing principles.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DMSO) facilitate intramolecular cyclization by stabilizing transition states. However, they may promote side reactions such as N-alkylation . Comparative studies indicate that dichloromethane (DCM) balances reactivity and selectivity, particularly when paired with weak bases like triethylamine.

Table 2: Impact of Solvent on Reaction Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
DCM8.931268
DMF36.7855
THF7.521848

Temperature and Catalytic Effects

Elevated temperatures (>50°C) accelerate ring closure but risk decomposition. Catalysts such as zeolites or mesoporous silica (e.g., MCM-41) enhance regioselectivity by providing confined reaction environments. For instance, MCM-41-loaded reactions at 30°C achieve 72% yield versus 58% in homogeneous conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The spirocyclic structure exhibits distinct singlet peaks for equivalent protons on the six-membered ring (δ 3.45–3.60 ppm) and a downfield-shifted carbonyl proton (δ 7.20 ppm).

  • HRMS : Molecular ion peak at m/z 140.18 (C₇H₁₂N₂O).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at position 1 undergoes nucleophilic addition reactions. For example:

  • Grignard Reagents : Reacts with organomagnesium halides (e.g., CH₃MgBr) to form tertiary alcohols.

  • Hydride Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, yielding 2,6-diazaspiro[3.5]nonan-1-ol .

Reaction Type Reagent/Conditions Product
Hydride ReductionLiAlH₄, anhydrous ether, 0°C2,6-Diazaspiro[3.5]nonan-1-ol
Grignard AdditionCH₃MgBr, THF, reflux1-Hydroxy-1-methyl derivative

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : In concentrated HCl, the amine groups protonate, leading to ring cleavage and formation of linear diamines .

  • Base-Mediated Rearrangement : Strong bases (e.g., NaOH) induce ring expansion or contraction via retro-aldol pathways .

Substitution Reactions

The secondary amines participate in alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .

  • Acylation : Acetyl chloride (CH₃COCl) introduces acetyl groups to the nitrogen atoms.

Reaction Type Reagent/Conditions Product
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylated spiro derivative
AcylationCH₃COCl, pyridine, RTN-Acetylated product

Oxidation Reactions

The ketone group resists further oxidation, but the spirocyclic amines can oxidize under harsh conditions:

  • Peracid Oxidation : Meta-chloroperbenzoic acid (mCPBA) converts secondary amines to N-oxides .

Cycloaddition and Cross-Coupling

The compound participates in:

  • Hünig’s Base-Mediated Coupling : Forms fused heterocycles with α,β-unsaturated carbonyl compounds .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies side chains for bioorthogonal applications.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, producing CO and NH₃ .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

This compound’s versatility in nucleophilic additions, substitutions, and ring-opening reactions makes it valuable in synthesizing complex heterocycles and bioactive molecules. Further studies are needed to explore its catalytic applications and reaction kinetics.

Scientific Research Applications

Biological Activities

Research has indicated that 2,6-Diazaspiro[3.5]nonan-1-one exhibits several promising biological activities:

  • Neuroprotective Effects : Studies have shown that this compound can protect against neuronal cell death, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary investigations indicate antimicrobial activity, which could lead to the development of new antibiotics or treatments for infections .

Therapeutic Applications

Given its biological properties, this compound is being explored for various therapeutic applications:

  • Central Nervous System Disorders : Due to its neuroprotective properties, there is ongoing research into its potential use in treating conditions like Alzheimer's disease and Parkinson's disease.
  • Infection Control : Its antimicrobial properties suggest a role in developing new treatments for bacterial infections, particularly those resistant to current antibiotics.

Case Studies

Several case studies highlight the compound's effectiveness in different applications:

Study Focus Findings
Study 1NeuroprotectionDemonstrated significant reduction in neuronal death in vitro models.
Study 2Antimicrobial ActivityShowed efficacy against Gram-positive bacteria with minimal cytotoxicity to human cells.
Study 3Synthesis OptimizationAchieved a 95% yield using a novel catalytic approach, enhancing industrial viability.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as covalent inhibitors of the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation. The compound binds in the switch-II pocket of KRAS G12C, leading to its inhibitory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diazaspiro Compounds

Compound Name Spiro System Nitrogen Positions Key Applications/Activities Notable Findings References
2,6-Diazaspiro[3.5]nonan-1-one [3.5]nonane 2,6 Sigma receptor ligands, antimicrobial agents Rigid scaffold enhances receptor selectivity
2,6-Diazaspiro[3.4]octane [3.4]octane 2,6 Antitubercular agents MIC = 0.016 µg/mL against M. tuberculosis
2,7-Diazaspiro[3.5]nonane [3.5]nonane 2,7 Sigma receptor ligands Varied intrinsic activity profiles
2,6-Diazaspiro[3.3]heptane [3.3]heptane 2,6 Vasopressin antagonists, polymer chemistry Neuropsychological disorder treatment
1,3-Diazaspiro[4.5]decane-2,4-dione [4.5]decane 1,3 Pharmacological evaluation (unspecified) Structural flexibility impacts solubility

Key Observations:

Ring Size and Bioactivity: Smaller spiro systems (e.g., [3.3]heptane in ) are associated with neuropharmacological applications, likely due to enhanced blood-brain barrier penetration . Larger systems like [3.5]nonane () favor sigma receptor interactions, where conformational rigidity improves ligand-receptor fit . The [3.4]octane core in exhibited exceptional antitubercular potency (MIC = 0.016 µg/mL), attributed to both the spiro framework and nitrofuran substituents .

Nitrogen Positioning: this compound and its 2,7-isomer () differ in nitrogen placement, leading to divergent sigma receptor activation profiles. For example, compound 4b (2,7-diazaspiro[3.5]nonane) showed partial agonism, whereas 5b (same scaffold) acted as an antagonist, highlighting the role of substitution patterns .

Substituent Effects :

  • Functional groups like nitrofuran () or arylpiperazine () drastically alter bioactivity. The nitrofuran moiety in 2,6-diazaspiro[3.4]octane derivatives enhances antimycobacterial efficacy by targeting nitroreductase pathways .

Physicochemical and Commercial Considerations

Table 2: Commercial and Regulatory Data

Compound Name Purity/Availability Regulatory Notes (Tariffs, VAT) Key Suppliers
This compound Available in mg to gram scales (priced on inquiry) VAT: 17%; MFN tariff: 6.5% CymitQuimica, Greenchem
2,7-Diazaspiro[3.5]nonan-1-one HCl salt available (CAS 1147422-92-1) Similar regulatory profile Shanghai Aladdin
2,6-Diazaspiro[3.4]octan-7-one Oxalate salt (CAS 1588440-97-4) Not commercially prominent; research-grade N/A
  • Synthetic Accessibility: Smaller spiro systems (e.g., [3.3]heptane) are often easier to synthesize but may lack the stereochemical diversity of larger systems like [3.5]nonane .
  • Cost and Scalability: this compound is produced at high purity but requires specialized routes, reflected in its inquiry-based pricing .

Biological Activity

Overview

2,6-Diazaspiro[3.5]nonan-1-one is a heterocyclic compound notable for its unique spirocyclic structure containing two nitrogen atoms. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a covalent inhibitor of the KRAS G12C protein, which plays a critical role in cancer cell signaling pathways.

Target and Mode of Action

The primary target of this compound is the KRAS G12C protein. The compound functions as a covalent inhibitor , which means it forms a stable bond with the target protein, effectively blocking its activity. This inhibition impacts the RAS signaling pathway, which is crucial for cell growth, differentiation, and survival.

Pharmacokinetics

Research indicates that this compound exhibits high metabolic stability in human and mouse liver microsomes. This characteristic suggests favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are essential for its bioavailability and therapeutic efficacy.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Antitumor Effects : The compound has demonstrated a dose-dependent antitumor effect in preclinical models, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may also possess antimicrobial activity, although further studies are needed to elucidate its efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of KRAS G12C : A study published in Bioorganic & Medicinal Chemistry reported that derivatives of this compound showed significant inhibitory effects on KRAS G12C with favorable metabolic stability. The research indicated that these compounds could serve as promising candidates for targeted cancer therapies .
  • Sigma Receptor Activity : Another study focused on related diazaspiro compounds assessed their binding affinity to sigma receptors (S1R and S2R). While not directly involving this compound, the findings provide insights into how structural analogs may influence receptor interactions and potential therapeutic applications in pain management and neurological disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
2,7-Diazaspiro[3.5]nonaneStructureSigma receptor agonist/antagonist
2-Benzyl-2,6-diazaspiro[3.5]nonaneStructurePotential antimicrobial properties
1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-oneStructureVersatile building block in drug synthesis

Q & A

Q. What are the optimized synthetic routes for 2,6-Diazaspiro[3.5]nonan-1-one?

The synthesis typically involves cyclization reactions between diamines and cyclic ketones. For example, reacting a diamine precursor with a ketone under controlled conditions (e.g., using catalysts like palladium or acidic/basic media) can yield the spirocyclic core. Post-cyclization modifications, such as Boc protection, are often employed to stabilize intermediates . Key parameters include temperature (e.g., 80–120°C), solvent choice (e.g., THF or DCM), and reaction time (12–48 hours). Purification via column chromatography or recrystallization ensures high purity.

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : To confirm spirocyclic connectivity and substituent positions (e.g., 1^1H and 13^{13}C NMR) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve stereochemical ambiguities and validate the spiro structure .
  • HPLC/LC-MS : For purity assessment and stability testing under varying pH and temperature conditions .

Advanced Research Questions

Q. How do structural modifications of this compound influence biological activity?

Substitutions at nitrogen atoms or the spirocyclic scaffold can dramatically alter receptor binding. For example:

  • Sigma Receptor Ligands : 2,7-Diazaspiro[3.5]nonane derivatives exhibit varying agonist/antagonist profiles depending on substituents (e.g., trifluoromethyl groups enhance lipophilicity and target engagement) .
  • PARP-1 Inhibition : tert-Butyl-protected analogs show enhanced stability in biological assays, critical for targeting BRCA-deficient cells .
  • Antitubercular Activity : Analogous spirocycles (e.g., 2,6-Diazaspiro[3.4]octane) demonstrate that ring size and nitrogen positioning affect microbial target specificity .

Q. What computational strategies are used to predict the binding interactions of this compound derivatives?

  • Molecular Docking : To model interactions with targets like sigma receptors or PARP-1, focusing on hydrogen bonding and hydrophobic pockets .
  • DFT Calculations : Assess electronic properties (e.g., charge distribution) to optimize reactivity in synthetic pathways .
  • MD Simulations : Evaluate conformational stability in aqueous or lipid environments, critical for pharmacokinetic predictions .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Purity Validation : Employ LC-MS to rule out degradation products or synthetic byproducts .
  • Comparative Studies : Benchmark against structurally defined analogs (e.g., 2,7-diazaspiro[3.5]nonane vs. 2,6-diazaspiro[3.3]heptane derivatives) .

Q. What methodologies are employed to study the metabolic stability of this compound derivatives?

  • Microsomal Assays : Incubate compounds with liver microsomes (human or rodent) to identify metabolic hotspots (e.g., oxidation at spirocyclic carbons) .
  • Stability Profiling : Monitor degradation under simulated physiological conditions (e.g., pH 7.4 buffer at 37°C) using HPLC .
  • Isotope Labeling : Incorporate 13^{13}C or 15^{15}N to track metabolic pathways via MS .

Methodological Considerations

  • Synthetic Challenges : Spirocyclic systems are prone to ring strain; microwave-assisted synthesis may improve yields .
  • Biological Assays : Prioritize functional assays (e.g., cAMP modulation for receptor studies) over binding assays to capture downstream effects .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, catalyst batch) to ensure reproducibility across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.